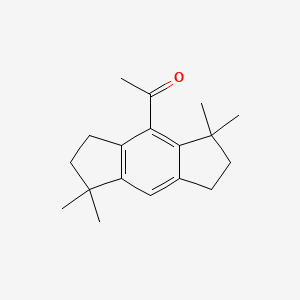
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone is an organic compound with a unique structure that includes a tetrahydro-s-indacene core substituted with four methyl groups and an ethanone group
Méthodes De Préparation
The synthesis of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydro-s-indacene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydro-s-indacene core.
Introduction of Methyl Groups: The tetrahydro-s-indacene core is then subjected to alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate to introduce the four methyl groups.
Attachment of the Ethanone Group: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Analyse Des Réactions Chimiques
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone has several scientific research applications:
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(3,3,7,7-Tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone can be compared with similar compounds such as:
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: This compound has a similar tetrahydronaphthalene core but lacks the ethanone group, making it less reactive in certain chemical reactions.
1,1,6-Trimethyl-1,2,3,4-tetrahydronaphthalene: This compound has fewer methyl groups and a different substitution pattern, affecting its chemical and physical properties.
Propriétés
Numéro CAS |
56298-80-7 |
|---|---|
Formule moléculaire |
C18H24O |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-(3,3,7,7-tetramethyl-1,2,5,6-tetrahydro-s-indacen-4-yl)ethanone |
InChI |
InChI=1S/C18H24O/c1-11(19)15-13-7-9-17(2,3)14(13)10-12-6-8-18(4,5)16(12)15/h10H,6-9H2,1-5H3 |
Clé InChI |
HTKLKCIIFZVPIO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC3=C1CCC3(C)C)CCC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



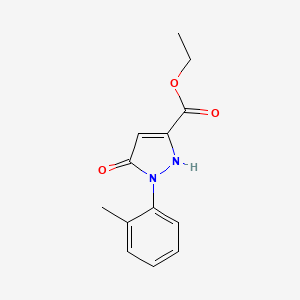
![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
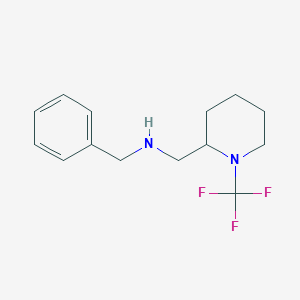
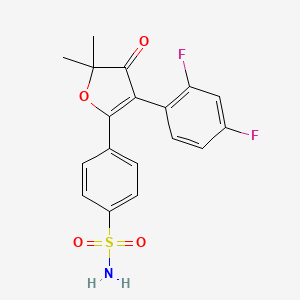
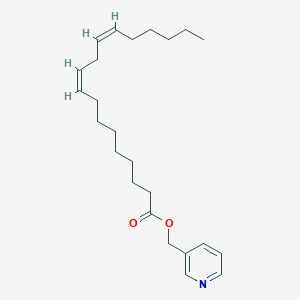
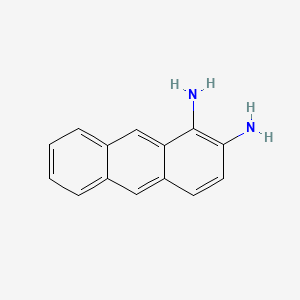
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13969081.png)
![1-Amino-3-[(2-aminoethyl)thio]cyclobutanecarboxylic acid](/img/structure/B13969086.png)

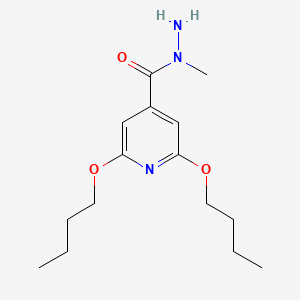
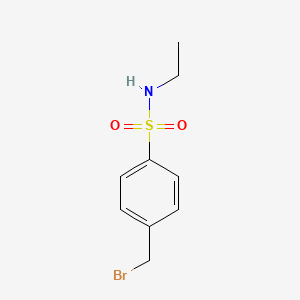
![1H-Pyrimido[5,4-c][1,2,5]triazepine](/img/structure/B13969107.png)
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)
